molecular formula C14H18N2O3S2 B6460318 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol CAS No. 2549031-32-3

4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

Cat. No.: B6460318
CAS No.: 2549031-32-3
M. Wt: 326.4 g/mol
InChI Key: SIOVBRUWSIRYHH-UHFFFAOYSA-N
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Description

4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a complex organic compound that features a benzothiazole ring fused with a cyclohexanol moiety

Preparation Methods

The synthesis of 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The cyclohexanol moiety can be introduced through subsequent reactions involving cyclohexanone derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on these targets, altering their activity and leading to various biological effects. The methanesulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole. Compared to these compounds, 4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is unique due to the presence of the cyclohexanol moiety and the methanesulfonyl group, which confer distinct chemical and biological properties .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.

Properties

IUPAC Name

4-[(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S2/c1-21(18,19)12-4-2-3-11-13(12)16-14(20-11)15-9-5-7-10(17)8-6-9/h2-4,9-10,17H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOVBRUWSIRYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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